5-甲基四氢叶酸

描述

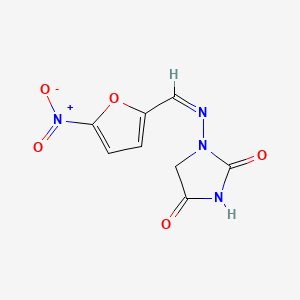

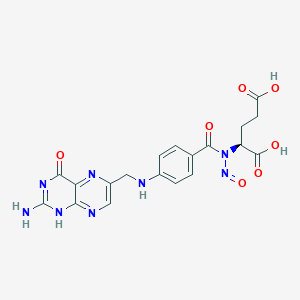

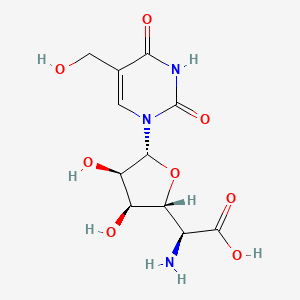

5-Methyltetrahydrofolic acid (5-MTHF) is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine . It is an active folate metabolite that plays an important role in the synthesis of methionine from homocysteine by donating a methyl group .

Synthesis Analysis

A continuous flow sequence synthesis of 5-MTHF from Folic Acid was developed, involving three elementary steps: catalytic hydrogenation of FA to tetrahydrofolic acid (THFA), methylenation of THFA with formaldehyde, and hydrogenation of the methylenation intermediates to 5-MTHF .Molecular Structure Analysis

The molecular formula of 5-Methyltetrahydrofolic acid is C20H25N7O6. It has an average mass of 459.456 Da and a monoisotopic mass of 459.186646 Da .Chemical Reactions Analysis

5-Methyltetrahydrofolic acid is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases) .Physical And Chemical Properties Analysis

The density of 5-Methyltetrahydrofolic acid is approximately 1.6±0.1 g/cm3. It has a molar refractivity of 113.1±0.5 cm3, a polar surface area of 198 Å2, and a molar volume of 282.6±7.0 cm3 .科学研究应用

Pregnancy and Fetal Development

5-Methyltetrahydrofolic acid (5-MTHF) is being studied for its effectiveness in increasing serum and red blood cell folate concentrations during pregnancy . It is considered a natural form of folate that does not need to be reduced in the small intestine, unlike synthetic folic acid . This could potentially make it a superior alternative for folate supplementation during pregnancy .

Folate Supplementation

5-MTHF is used as a source of folate added for nutritional purposes to food supplements . It is considered a natural form of folate and is used as a partial or complete substitute to folic acid and other sources of added folate in a number of food categories .

Homocysteine Metabolism

5-MTHF plays a crucial role in the regeneration of methionine from homocysteine . It acts as both a cofactor and substrate in this process through the action of 5-methyl-THF-homocysteine S-methyltransferase .

Bioavailability Studies

The bioavailability of 5-MTHF is being studied, particularly in comparison with synthetic folic acid . These studies aim to assess whether 5-MTHF is as effective as folic acid in raising blood folate concentrations .

Toxicological Studies

Toxicological data on 5-MTHF is being collected to assess its safety for use in food supplements . This includes studying the biological effects of unmetabolized folic acid, which can be present in the circulation when synthetic folic acid is used .

Breastmilk and Postpartum Blood Folate Concentrations

Exploratory analyses are being conducted to evaluate breastmilk and postpartum blood folate concentrations when 5-MTHF is used for supplementation . These studies will provide valuable insights into the potential benefits of 5-MTHF supplementation for both the mother and the infant .

作用机制

Target of Action

5-Methyltetrahydrofolic acid, also known as 5-MTHF, primarily targets the enzyme methylenetetrahydrofolate reductase (MTHFR) and 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases . These enzymes play a crucial role in the conversion of homocysteine to methionine, an essential amino acid .

Mode of Action

5-MTHF is a methylated derivative of tetrahydrofolate. It is generated by MTHFR from 5,10-methylenetetrahydrofolate . Once formed, 5-MTHF is used to recycle homocysteine back to methionine by methionine synthases . This process is vital for the synthesis of proteins and other important biomolecules.

Biochemical Pathways

The primary biochemical pathway affected by 5-MTHF is the methylation cycle. In this cycle, 5-MTHF acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . This process is crucial for the synthesis of proteins and other biomolecules, and it also plays a role in DNA methylation, which is essential for gene expression and regulation .

Pharmacokinetics

Studies comparing 5-mthf and folic acid have found that the two compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses . A study found that a single oral dose of 5-MTHF resulted in higher plasma concentrations of 5-MTHF compared to folic acid .

Result of Action

The primary result of 5-MTHF’s action is the conversion of homocysteine to methionine. This process is crucial for the synthesis of proteins and other important biomolecules. Additionally, the conversion of homocysteine to methionine helps to maintain healthy homocysteine levels in the body, which is important for cardiovascular health .

Action Environment

The action of 5-MTHF can be influenced by various environmental factors. For example, certain medications can inhibit the action of MTHFR, thereby affecting the conversion of homocysteine to methionine . Additionally, factors such as diet and lifestyle can influence the body’s levels of homocysteine and methionine, thereby affecting the action of 5-MTHF .

安全和危害

5-Methyltetrahydrofolic acid may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

There is a proof-of-concept trial needed to obtain estimates of the effect of (6S)-5-methyltetrahydrofolic acid compared to folic acid on circulating biomarkers of folate status during pregnancy. These estimates will inform the design of a definitive trial which will be powered to assess whether (6S)-5-methyltetrahydrofolic acid is as effective as folic acid in raising blood folate concentrations during pregnancy .

属性

IUPAC Name |

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-ABLWVSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyltetrahydrofolic acid | |

CAS RN |

134-35-0 | |

| Record name | 5-Methyltetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltetrahydrofolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyltetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYK22LML8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methyltetrahydrofolic acid interact with its target and what are the downstream effects?

A: 5-Methyltetrahydrofolic acid is the biologically active form of folate, also known as Vitamin B9. It serves as a coenzyme for various metabolic reactions, most notably in one-carbon metabolism. Its primary target is the enzyme tetrahydrofolate reductase (THF reductase), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. []

Q2: What is the molecular formula, weight, and spectroscopic data of 5-Methyltetrahydrofolic Acid?

A:

Q3: How stable is 5-Methyltetrahydrofolic acid under different conditions, and what are its application limitations due to stability issues?

A: 5-Methyltetrahydrofolic acid is sensitive to degradation under various conditions, including exposure to heat, light, oxygen, and certain pH levels. [, , , , ] This instability poses a challenge for its use in food fortification and pharmaceutical formulations.

Q4: How does microencapsulation improve the stability of L-5-Methyltetrahydrofolic acid in food products?

A: Microencapsulation with materials like sodium ascorbate and modified starch effectively protects L-5-Methyltetrahydrofolic acid from degradation during baking and storage in bread products. [, ] This technology enhances its stability and allows for effective food fortification.

Q5: What is the impact of pH on the stability of 5-Methyltetrahydrofolic acid?

A: Studies have shown that 5-Methyltetrahydrofolic acid is most stable in neutral to slightly alkaline conditions (pH around 7). [] Increasing the pH beyond this range can lead to degradation.

Q6: Does 5-Methyltetrahydrofolic acid possess any direct catalytic properties or is its role solely as a coenzyme?

A: 5-Methyltetrahydrofolic acid itself does not act as a catalyst. Its primary function is as a coenzyme, meaning it binds to enzymes like THF reductase to facilitate specific chemical reactions. [, ]

Q7: Are there any computational models or simulations that have been used to study the interaction of 5-Methyltetrahydrofolic acid with its target enzyme or other proteins?

A7: While the provided research papers do not specifically mention computational models, such techniques are commonly used in drug discovery and biochemistry. Molecular docking and molecular dynamics simulations can be employed to investigate the binding interactions of 5-Methyltetrahydrofolic acid with its target enzymes and explore potential inhibitors or modulators.

Q8: What are some strategies for improving the stability and bioavailability of 5-Methyltetrahydrofolic acid in pharmaceutical formulations?

A: Microencapsulation, as discussed in the context of food fortification, can also be applied to pharmaceutical formulations to enhance stability. [, ] Other strategies include using specific salt forms, like the stable crystalline calcium salts mentioned in one of the research papers. [] Additionally, optimizing the formulation's pH and incorporating antioxidants can further improve stability.

Q9: What is the typical absorption and metabolism pathway of orally administered 5-Methyltetrahydrofolic acid?

A: Research suggests that 5-Methyltetrahydrofolic acid is absorbed in the upper small intestine and undergoes minimal metabolism. [, ] It enters the portal circulation and is transported to the liver for further distribution and utilization.

Q10: How does the pharmacokinetic profile of 5-Methyltetrahydrofolic acid differ from folic acid (pteroylmonoglutamic acid)?

A: While both are forms of Vitamin B9, their pharmacokinetic profiles differ significantly. Folic acid requires enzymatic reduction and methylation in the body to be converted to the active 5-Methyltetrahydrofolic acid. [, , ] This conversion can be a rate-limiting step, influencing the bioavailability and efficacy of folic acid.

Q11: Have there been any studies investigating the efficacy of 5-Methyltetrahydrofolic acid in specific cell lines or animal models of disease?

A11: The provided papers primarily focus on the analytical aspects and stability of 5-Methyltetrahydrofolic acid. Further research is necessary to fully evaluate its efficacy in various disease models.

Q12: What are the common analytical methods used to detect and quantify 5-Methyltetrahydrofolic acid in biological samples and food products?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection, diode array detection, and mass spectrometry (MS), are widely employed for sensitive and specific quantification of 5-Methyltetrahydrofolic acid. [, , , , , ]

Q13: What are the challenges in analyzing 5-Methyltetrahydrofolic acid, and how are they addressed?

A: The main challenge lies in its instability. Researchers use specific extraction methods, such as those involving subdued lighting, antioxidants, and controlled pH conditions, to minimize degradation during sample preparation. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)